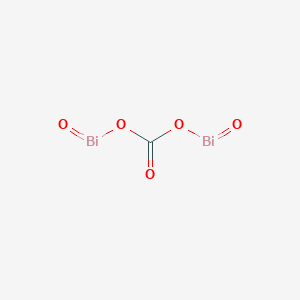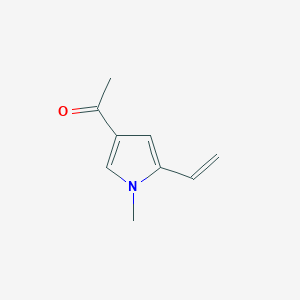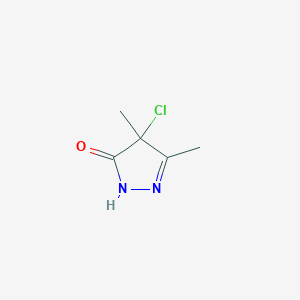
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is a compound that has been studied in various scientific contexts. Its molecular structure and synthesis methods are of particular interest in the field of organic chemistry.
Synthesis Analysis
The synthesis of compounds similar to 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole involves multi-step chemical reactions. For instance, compounds like 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole and 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide were synthesized using X-ray crystallography, showcasing complex molecular structures (Al-Hourani et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography. For example, the structure of 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was determined using X-ray diffraction and compared with structures optimized by density functional theory (DFT) calculations (Wu et al., 2022).
Chemical Reactions and Properties
The reactivity of compounds like 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole can be complex. For instance, 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline, a related compound, was synthesized through reactions involving benzonitrile oxide and methyl vinyl ketone, followed by a series of dehydration–aromatization under acidic conditions (Nunno et al., 2005).
Physical Properties Analysis
The physical properties of such compounds are typically characterized through various spectroscopic methods and crystallography. The analysis of molecular electrostatic potential (MEP), frontier molecular orbital (FMO), and vibrational spectroscopy provides insights into the physical properties of these molecules.
Chemical Properties Analysis
Chemical properties of these compounds are often investigated through molecular docking studies to understand interactions with biological molecules and potential pharmacological activities. For instance, molecular docking of 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suggested favorable interactions with SHP2 protein, indicating potential biological activity (Wu et al., 2022).
Aplicaciones Científicas De Investigación
Tautomerism in Heteroaromatic Compounds
- Study 1: Boulton & Katritzky (1961) explored the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles. They examined their infra-red and ultra-violet spectra in different solutions and phases, contributing to the understanding of the basicity and acidic strength of such compounds compared to carboxylic acids (Boulton & Katritzky, 1961).
Antimicrobial Activity of Isoxazole Derivatives
- Study 2: Dhaduk & Joshi (2022) synthesized a series of isoxazole derivatives with antimicrobial properties. They investigated their structure using various spectroscopic techniques and evaluated their in-vitro antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Crystal Structure Analysis
- Study 3: Al-Hourani et al. (2015) conducted a study on the crystal structure of tetrazole derivatives, providing insights into the molecular structure and potential interactions with biological targets, which can be relevant for the design of new molecules with specific properties (Al-Hourani et al., 2015).
Fluorescence Chemosensor for pH Sensing
- Study 4: Li et al. (2018) developed a benzothiazole-based chemosensor for detecting pH fluctuations. This sensor showed potential for detecting pH changes in biological and environmental samples, demonstrating the application of such compounds in sensitive and precise detection technologies (Li et al., 2018).
Antitumor Activity
- Study 6: Shi et al. (1996) synthesized a series of benzothiazole derivatives showing potent inhibitory activity against breast cancer cell lines. This study highlights the potential therapeutic applications of these compounds in cancer treatment (Shi et al., 1996).
Photolytic Behavior Analysis
- Study 7: Giovannini & De Sousa (1979) explored the photolytic behavior of 3-phenyl-2,1-benzisoxazole derivatives, providing valuable insights into their reactivity and potential applications in photochemical processes (Giovannini & De Sousa, 1979).
Synthesis and Transformation Studies
- Study 10: Lebed' et al. (2017) investigated the synthesis of 5-(chlorosulfonyl) isoxazoles, providing insights into the chemical behavior of these compounds and their potential use in creating bioactive substances (Lebed' et al., 2017).
Environmentally Friendly Synthesis
- Study 11: Dou et al. (2013) developed a method for synthesizing isoxazole derivatives in an environmentally friendly aqueous medium, demonstrating the sustainable approach to chemical synthesis (Dou et al., 2013).
Propiedades
IUPAC Name |
4-(5-chloro-2,1-benzoxazol-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLIVYSOHTHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)


